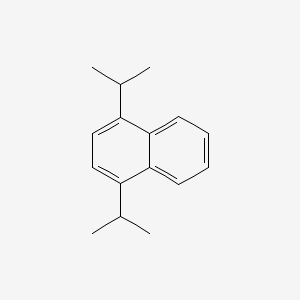

1,4-Diisopropylnaphthalene

描述

1,4-Diisopropylnaphthalene: is an organic compound with the molecular formula C₁₆H₂₀ . It is a derivative of naphthalene, where two isopropyl groups are attached to the 1 and 4 positions of the naphthalene ring. This compound is known for its use as a solvent and in various industrial applications due to its chemical stability and low volatility .

准备方法

Synthetic Routes and Reaction Conditions: 1,4-Diisopropylnaphthalene can be synthesized through the alkylation of naphthalene with propylene. This reaction typically involves the use of a catalyst such as aluminum chloride (AlCl₃) or a zeolite-based catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of a Y-type zeolite catalyst. This method allows for high yields of the desired product while minimizing the formation of by-products. The process involves the alkylation of naphthalene with propylene in the presence of the zeolite catalyst, followed by separation and purification steps to isolate the this compound .

化学反应分析

Types of Reactions: 1,4-Diisopropylnaphthalene undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding naphthalenedicarboxylic acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Substitution: Reagents like halogens (e.g., chlorine, bromine) can be used in the presence of a Lewis acid catalyst to facilitate substitution reactions.

Major Products:

Oxidation: The major products include naphthalenedicarboxylic acids.

Substitution: Depending on the substituent introduced, various substituted naphthalenes can be formed.

科学研究应用

1,4-Diisopropylnaphthalene has several applications in scientific research:

Chemistry: It is used as a solvent and as an intermediate in the synthesis of other organic compounds.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.

作用机制

The mechanism of action of 1,4-Diisopropylnaphthalene involves its interaction with molecular targets through its hydrophobic and aromatic properties. It can participate in various chemical reactions due to the presence of the isopropyl groups, which can influence its reactivity and interaction with other molecules. The pathways involved in its action depend on the specific reactions it undergoes, such as oxidation or substitution .

相似化合物的比较

2,6-Diisopropylnaphthalene: Another isomer with isopropyl groups at the 2 and 6 positions.

1,3-Diisopropylnaphthalene: An isomer with isopropyl groups at the 1 and 3 positions.

Uniqueness: 1,4-Diisopropylnaphthalene is unique due to its specific substitution pattern, which influences its chemical properties and reactivity. This makes it suitable for specific industrial applications where other isomers may not be as effective .

生物活性

1,4-Diisopropylnaphthalene (DIPN) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and implications for human health and environmental safety. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, toxicological effects, and relevant case studies.

This compound has the molecular formula and is characterized by two isopropyl groups attached to a naphthalene ring. Its structure contributes to its hydrophobic nature, influencing its behavior in biological systems.

The biological activity of this compound is primarily linked to its interaction with cellular components and metabolic pathways:

- Cytochrome P450 Enzymes : DIPN is metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can induce oxidative stress and DNA damage .

- Aryl Hydrocarbon Receptor (AhR) Activation : Similar to other PAHs, DIPN may activate the AhR pathway, which is involved in the regulation of xenobiotic metabolism and can influence carcinogenesis .

Toxicological Effects

This compound exhibits various toxicological effects that have been documented in several studies:

- Genotoxicity : Research indicates that DIPN may not be directly mutagenic; however, it can cause oxidative stress leading to secondary genotoxic effects .

- Respiratory Toxicity : Studies have shown that exposure to DIPN can lead to respiratory tract toxicity similar to other naphthalene derivatives .

Case Studies

- Chronic Exposure Studies : A study involving chronic exposure to naphthalene derivatives (including DIPN) in rats demonstrated significant oxidative stress markers and DNA damage in lung tissues .

- Environmental Impact Assessments : Research on the biotransformation of DIPN in soil indicated that microbial communities could metabolize this compound, suggesting potential pathways for biodegradation and implications for environmental health .

Summary of Key Findings

- Oxidative Stress Induction : Chronic administration of DIPN leads to increased levels of reactive oxygen species (ROS), contributing to cellular damage and inflammation .

- Metabolism : The metabolic pathways for DIPN involve hydroxylation and subsequent conjugation reactions, which may vary depending on the organism and exposure conditions .

Table 1: Toxicological Effects of this compound

| Effect Type | Observed Impact | Reference |

|---|---|---|

| Genotoxicity | Induction of DNA damage | |

| Respiratory Toxicity | Lung inflammation | |

| Oxidative Stress | Increased ROS production |

Table 2: Metabolic Pathways of this compound

| Metabolite | Pathway Description |

|---|---|

| Hydroxylated Products | Formed via cytochrome P450 enzymes |

| Conjugates | Resulting from phase II metabolism |

属性

IUPAC Name |

1,4-di(propan-2-yl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20/c1-11(2)13-9-10-14(12(3)4)16-8-6-5-7-15(13)16/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJUQNIAPKYGNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C2=CC=CC=C21)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066961 | |

| Record name | 1,4-Diisopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24157-79-7 | |

| Record name | 1,4-Diisopropylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24157-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diisopropylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024157797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,4-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diisopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(isopropyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIISOPROPYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0350F1J2CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。